4-(4-Ethylpiperazin-1-yl)butan-1-ol 4-(4-Ethylpiperazin-1-yl)butan-1-ol
Brand Name: Vulcanchem
CAS No.: 110439-00-4
VCID: VC20754538
InChI: InChI=1S/C10H22N2O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h13H,2-10H2,1H3
SMILES: CCN1CCN(CC1)CCCCO
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol

4-(4-Ethylpiperazin-1-yl)butan-1-ol

CAS No.: 110439-00-4

Cat. No.: VC20754538

Molecular Formula: C10H22N2O

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethylpiperazin-1-yl)butan-1-ol - 110439-00-4

Specification

CAS No. 110439-00-4
Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
IUPAC Name 4-(4-ethylpiperazin-1-yl)butan-1-ol
Standard InChI InChI=1S/C10H22N2O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h13H,2-10H2,1H3
Standard InChI Key QNINQNAGDRKECY-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CCCCO
Canonical SMILES CCN1CCN(CC1)CCCCO

Introduction

Overview of 4-(4-Ethylpiperazin-1-yl)butan-1-ol

4-(4-Ethylpiperazin-1-yl)butan-1-ol is a chemical compound with the molecular formula C10_{10}
H22_{22}
N2_2
O and a molecular weight of 186.30 g/mol. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry.

Synthesis of 4-(4-Ethylpiperazin-1-yl)butan-1-ol

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common synthetic route includes the following steps:

  • Starting Materials: Piperazine and butanol derivatives.

  • Reaction Conditions: The reaction is generally carried out under reflux conditions in the presence of a base to facilitate nucleophilic substitution.

  • Yield: The reaction can yield high purity products, often exceeding 80% under optimized conditions.

Biological Activity

Research indicates that compounds containing piperazine moieties, such as 4-(4-Ethylpiperazin-1-yl)butan-1-ol, exhibit various biological activities, including:

  • Antidepressant Effects: Some studies suggest that piperazine derivatives may have antidepressant properties.

  • Anticancer Potential: Investigations into related compounds have shown potential antiproliferative effects against certain cancer cell lines.

Applications

Due to its structural features, 4-(4-Ethylpiperazin-1-yl)butan-1-ol may find applications in:

  • Pharmaceuticals: As a potential lead compound for developing new medications targeting neurological disorders.

  • Chemical Research: As an intermediate in the synthesis of more complex organic molecules.

Safety and Handling

While specific safety data for 4-(4-Ethylpiperazin-1-yl)butan-1-ol is limited, general precautions for handling organic compounds should be observed:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Ensure proper ventilation when working with volatile substances.

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